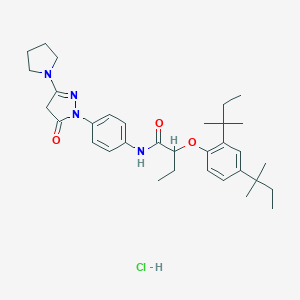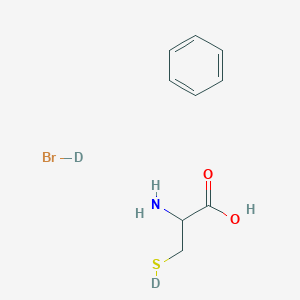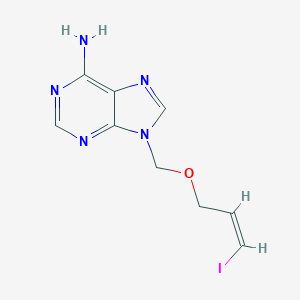![molecular formula C23H21N3O3S B237109 N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. One study found that this compound 1 can inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and cell growth. Another study found that this compound 1 can inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammatory response and cell survival.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. One study found that this compound 1 can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Another study found that this compound 1 can reduce the production of reactive oxygen species and oxidative stress, which are involved in the development of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has several advantages for lab experiments, including its stability, solubility, and specificity. However, there are also some limitations to its use, including its cost, availability, and potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1. One direction is to further investigate its potential as an anticancer agent, including its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 involves several steps, including the condensation of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenethiol to form 2-methoxy-3-methyl-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 3-chloro-4-nitrobenzoyl chloride to form this compound 1.
Applications De Recherche Scientifique
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that this compound 1 has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. Another study found that this compound 1 can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Propriétés
Formule moléculaire |
C23H21N3O3S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(3-benzamidophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O3S/c1-15-8-6-13-19(20(15)29-2)22(28)26-23(30)25-18-12-7-11-17(14-18)24-21(27)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,24,27)(H2,25,26,28,30) |
Clé InChI |
WCGJQUZASQDQPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)




![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
